Methyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride
Overview
Description
Methyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride is a complex organic compound with a unique structure that combines a quinoline core with an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: This can be achieved through classical methods such as the Doebner–von Miller synthesis, which involves the condensation of aniline derivatives with aldehydes in the presence of acidic catalysts.
Introduction of the Aniline Derivative: The 3-methoxyaniline moiety can be introduced via nucleophilic substitution reactions, where the methoxy group is added to the aniline ring.
Esterification and Hydrochloride Formation: The carboxylate group is esterified using methanol, and the final hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or Grignard reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((2-(2-((3-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)methyl)benzoate
- 2-Fluoro-6-(3-methoxyanilino)-9-(tetrahydropyran-2-yl)purine
Uniqueness
Methyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoline core and methoxyaniline moiety make it particularly versatile for various applications in research and industry .
Properties
IUPAC Name |
methyl 4-(3-methoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3.ClH/c1-12-9-18(21-14-5-4-6-15(11-14)23-2)16-10-13(19(22)24-3)7-8-17(16)20-12;/h4-11H,1-3H3,(H,20,21);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMZWUGKTLJTHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)NC3=CC(=CC=C3)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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